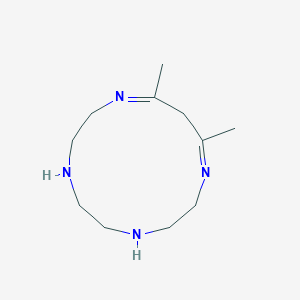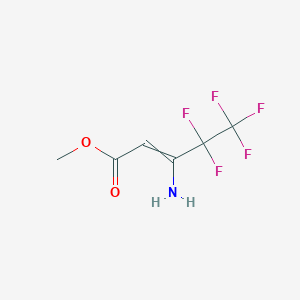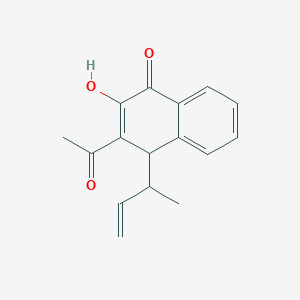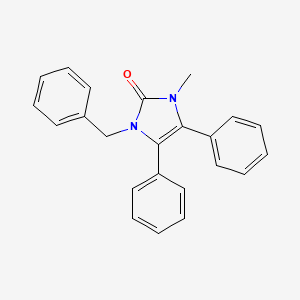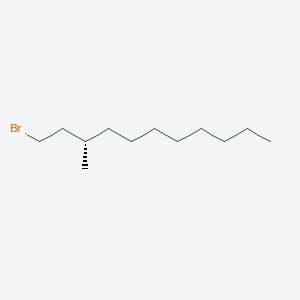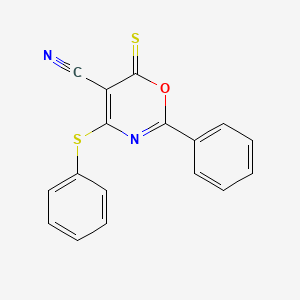
N,N'-Bis(4-chlorophenyl)-N-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(4-chlorophenyl)-N-nitrosourea is an organic compound with the molecular formula C13H10Cl2N2O It is a derivative of urea, where the hydrogen atoms are replaced by 4-chlorophenyl and nitroso groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-chlorophenyl)-N-nitrosourea typically involves the reaction of 4-chloroaniline with phosgene to form N,N’-bis(4-chlorophenyl)urea, which is then treated with nitrous acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.
Industrial Production Methods
Industrial production of N,N’-Bis(4-chlorophenyl)-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of the reagents involved.
化学反応の分析
Types of Reactions
N,N’-Bis(4-chlorophenyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Products where the chlorophenyl groups are replaced by other functional groups.
科学的研究の応用
N,N’-Bis(4-chlorophenyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of N,N’-Bis(4-chlorophenyl)-N-nitrosourea involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to the inhibition of DNA synthesis and cell division. This property makes it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
類似化合物との比較
Similar Compounds
N,N’-Bis(4-chlorophenyl)urea: Similar structure but lacks the nitroso group.
N,N’-Bis(4-chlorophenyl)thiourea: Contains sulfur instead of oxygen.
N,N’-Bis(4-chlorophenyl)hydrazine: Contains a hydrazine group instead of the nitroso group.
Uniqueness
N,N’-Bis(4-chlorophenyl)-N-nitrosourea is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research focused on DNA interactions and potential therapeutic applications.
特性
CAS番号 |
84784-23-6 |
|---|---|
分子式 |
C13H9Cl2N3O2 |
分子量 |
310.13 g/mol |
IUPAC名 |
1,3-bis(4-chlorophenyl)-1-nitrosourea |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-1-5-11(6-2-9)16-13(19)18(17-20)12-7-3-10(15)4-8-12/h1-8H,(H,16,19) |
InChIキー |
URJCKZPTGSQMMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)Cl)N=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


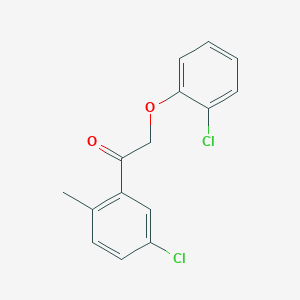
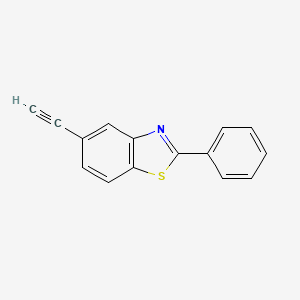

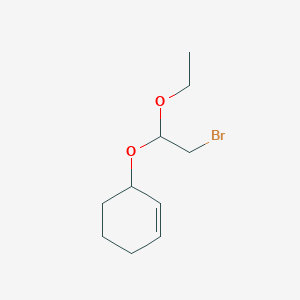
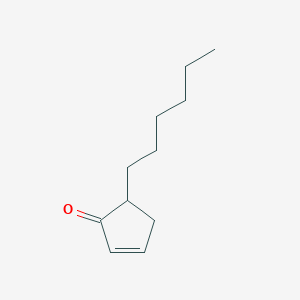
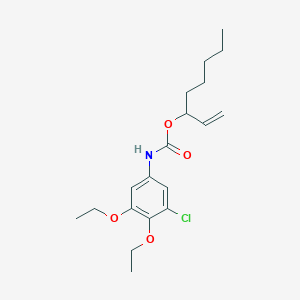
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
